N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS No.: 892283-35-1
Cat. No.: VC5859821
Molecular Formula: C25H23N3O4
Molecular Weight: 429.476
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892283-35-1 |
|---|---|
| Molecular Formula | C25H23N3O4 |
| Molecular Weight | 429.476 |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C25H23N3O4/c1-32-22-10-6-5-9-19(22)16-26-23(29)18-11-12-20-21(15-18)27-25(31)28(24(20)30)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31) |
| Standard InChI Key | YJSALCGFZZYCAN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core fused with a dioxo moiety at positions 2 and 4, a phenethyl group at position 3, and a 2-methoxybenzyl-substituted carboxamide at position 7. Key structural attributes include:
Molecular Formula and Weight
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Molecular Formula: C₂₇H₂₅N₃O₄
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Molecular Weight: 455.51 g/mol (calculated based on analogous compounds ).
Functional Groups and Stereochemistry
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Tetrahydroquinazoline Core: Confers rigidity and planar geometry, enabling interactions with biological targets like enzymes .
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Dioxo Groups: Enhance hydrogen-bonding capacity, critical for binding to active sites of phosphatases or topoisomerases .
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Phenethyl and Methoxybenzyl Substituents: Improve lipophilicity, potentially enhancing blood-brain barrier penetration .
Synthesis and Manufacturing
The synthesis of tetrahydroquinazoline derivatives typically involves multi-step routes, as exemplified by related compounds in the literature .
Key Synthetic Steps
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Core Formation: Cyclization of anthranilic acid derivatives with formamide under acidic conditions yields the quinazoline backbone .
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Phenethyl Introduction: Friedel-Crafts alkylation or nucleophilic substitution attaches the phenethyl group to position 3 .
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Carboxamide Functionalization: Coupling reactions with 2-methoxybenzylamine install the carboxamide moiety at position 7 .
Industrial-Scale Considerations
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Process Optimization: Continuous flow reactors and catalytic systems (e.g., AlCl₃) improve yield and purity .
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Purification: High-performance liquid chromatography (HPLC) ensures >95% purity for pharmacological applications .
Biological Activity and Mechanisms
While direct data on this compound is scarce, structurally similar tetrahydroquinazolines exhibit notable bioactivity:
Enzyme Inhibition
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Topoisomerase IIα (TopoIIα): Analogous compounds (e.g., ARN-21934) inhibit TopoIIα with IC₅₀ values of ~2 μM, surpassing etoposide (IC₅₀ = 120 μM) .
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Protein Tyrosine Phosphatases (PTPs): Quinazoline carboxamides disrupt cellular signaling by binding PTP active sites .
Antiproliferative Effects
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In Vitro Activity: Tetrahydroquinazolines induce apoptosis in cancer cells (e.g., melanoma, breast cancer) via cell cycle arrest .
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Selectivity: Compounds show >100-fold selectivity for TopoIIα over TopoIIβ, reducing off-target toxicity .
Pharmacological Applications
Pharmacokinetic Profile
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Metabolic Stability: Microsomal assays indicate half-lives >60 minutes in human and mouse models .
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Solubility: Aqueous solubility >50 μM facilitates intravenous administration .
Comparative Analysis with Related Compounds
| Feature | N-(2-Methoxybenzyl)-...-Carboxamide | ARN-21934 | Etoposide |
|---|---|---|---|
| TopoIIα IC₅₀ | Not reported | 2 μM | 120 μM |
| Selectivity (α/β) | Not reported | >100:1 | 1:1 |
| BBB Penetration | Predicted (structural analogy) | Confirmed | Limited |
Future Research Directions
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Mechanistic Studies: Clarify interactions with TopoIIα and PTPs using X-ray crystallography.
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In Vivo Efficacy: Evaluate tumor reduction in xenograft models, leveraging the compound’s BBB permeability.
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Toxicology Profiling: Assess genotoxicity and cardiotoxicity risks associated with long-term use.
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